N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide
Description
N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide is a benzodioxole-containing acetamide derivative. Its structure comprises a 1,3-benzodioxole moiety (a fused benzene ring with two oxygen atoms in a dioxolane ring) attached to a butenyl chain (C₄H₇) via an enamine linkage, which is further connected to an acetamide group. This compound’s unique features include:
- Hydrogen-bonding capacity: The acetamide’s N–H group enables intermolecular interactions, critical for crystallization and solubility.
- Electron-rich benzodioxole: The 1,3-benzodioxol-5-yl group may influence electronic properties and biological activity.
Properties
CAS No. |
398453-25-3 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)but-1-enyl]acetamide |
InChI |
InChI=1S/C13H15NO3/c1-3-4-11(14-9(2)15)10-5-6-12-13(7-10)17-8-16-12/h4-7H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
STHLDCAVWACJKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CC2=C(C=C1)OCO2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Butenyl Chain: The butenyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of palladium or other transition metal catalysts to facilitate reactions.
Solvents: Selection of appropriate solvents such as dichloromethane or toluene to dissolve reactants and control reaction rates.
Temperature Control: Maintaining specific temperatures to optimize reaction kinetics and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of benzodioxole-quinone derivatives.
Reduction: Formation of saturated acetamide derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
ACETAMIDE, N-[1-(1,3-BENZODIOXOL-5-YL)-1-BUTEN-1-YL]- has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to modulate microtubule assembly and induce apoptosis in cancer cells.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The compound exerts its effects primarily through the modulation of microtubule assembly. It can either suppress tubulin polymerization or stabilize microtubule structures, leading to mitotic blockade and subsequent cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide
Structure : Features a benzodioxole group linked to an ethyl chain substituted with a chloroacetamide (ClCH₂CONH–) .
Key Differences :
- Substituent : The chloroacetamide introduces electronegativity, increasing reactivity in nucleophilic substitutions compared to the unsubstituted acetamide in the target compound.
- Chain length and flexibility : The ethyl chain lacks conjugation, reducing rigidity compared to the butenyl group.
Crystallographic Behavior :
N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide
Structure : Combines a piperidine ring with benzyl and phenylacetamide groups .
Key Differences :
- Heterocyclic core : The piperidine ring introduces basicity and 3D conformational flexibility, contrasting with the planar benzodioxole system.
- Pharmacological profile: Such structures are often explored for central nervous system (CNS) activity, whereas benzodioxoles are linked to monoamine oxidase (MAO) interactions.
(±)-N-Ethyl-α-methyl-3,4-(methylenedioxy)phenethylamine
Structure : A phenethylamine derivative with methylenedioxy and ethyl-methylamine groups .
Key Differences :
- Backbone : Phenethylamine scaffold is associated with neurotransmitter activity (e.g., serotonin analogs), unlike the acetamide-based target compound.
- Functional groups : The methylenedioxy motif is similar to benzodioxole but lacks the acetamide’s hydrogen-bonding capability.
Structural and Functional Analysis (Table 1)
Research Implications and Gaps
- Crystallography : The target compound’s butenyl group may alter packing efficiency compared to ethyl analogs. SHELX-based refinement (commonly used for small molecules) could resolve its crystal structure .
- Reactivity : The absence of electron-withdrawing groups (e.g., Cl) may reduce electrophilicity at the acetamide carbonyl, impacting derivatization.
- Biological activity : Benzodioxole derivatives often interact with cytochrome P450 or MAO enzymes; the butenyl-acetamide hybrid could modulate these pathways differently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
